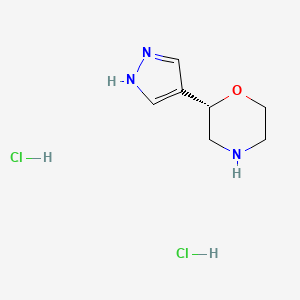
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a pyrazole derivative under specific conditions. One common method involves the use of alkynyl diazo compounds, which undergo a thermally induced, substrate-dependent reaction to produce the desired pyrazole derivatives . The reaction conditions often include mild temperatures and simple purification steps, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
科学的研究の応用
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
4-(1H-pyrazol-4-yl)morpholine: A similar compound with a pyrazole ring substituted at a different position.
1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone: Another pyrazole derivative with different substituents.
Uniqueness
(S)-2-(1H-pyrazol-4-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H13Cl2N3O |
|---|---|
分子量 |
226.10 g/mol |
IUPAC名 |
(2S)-2-(1H-pyrazol-4-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-11-7(5-8-1)6-3-9-10-4-6;;/h3-4,7-8H,1-2,5H2,(H,9,10);2*1H/t7-;;/m1../s1 |
InChIキー |
DVYAQQBDFGIWNT-XCUBXKJBSA-N |
異性体SMILES |
C1CO[C@H](CN1)C2=CNN=C2.Cl.Cl |
正規SMILES |
C1COC(CN1)C2=CNN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















